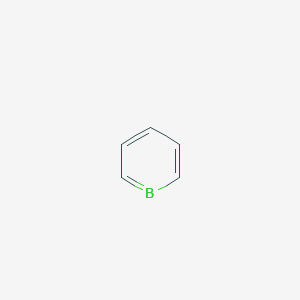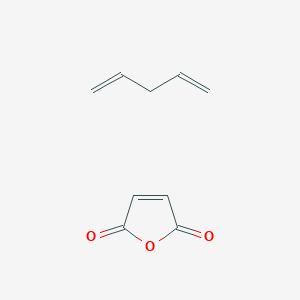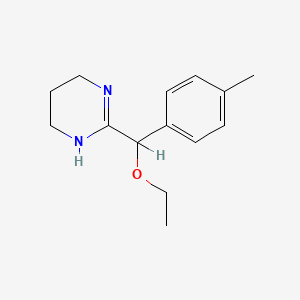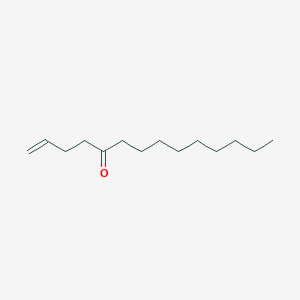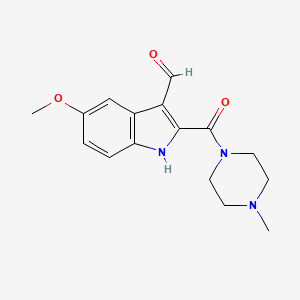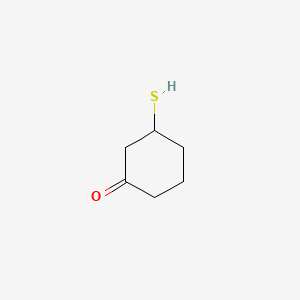
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring attached to a butanol chain with an ethyl and phenyl substituent. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalyst such as p-toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents can also be tailored to meet industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminium hydride (LiAlH₄). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations. The compound’s reactivity is influenced by the presence of the ethyl and phenyl substituents, which can affect its interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but without the ethyl and phenyl substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents that influence its chemical properties.
4-Vinyl-1,3-dioxolan-2-one: A related compound used in different applications, such as polymer synthesis.
Uniqueness
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and phenyl groups enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
37939-47-2 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
4-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol |
InChI |
InChI=1S/C15H22O3/c1-2-15(13-8-4-3-5-9-13)17-12-14(18-15)10-6-7-11-16/h3-5,8-9,14,16H,2,6-7,10-12H2,1H3 |
Clé InChI |
KNSHFMFRXTWWKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(O1)CCCCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


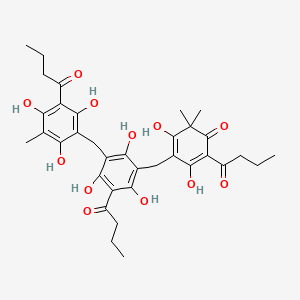
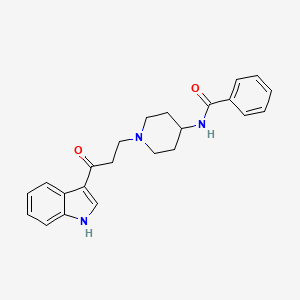
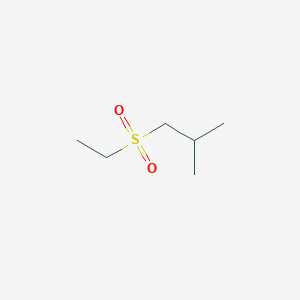
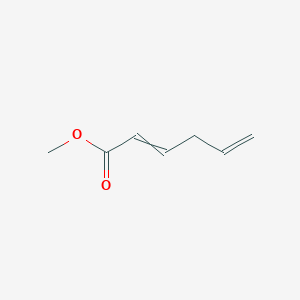
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

